molecular formula C23H28ClN3O7 B11934744 Vectrin

Vectrin

Cat. No.: B11934744
M. Wt: 493.9 g/mol
InChI Key: WTJXVDPDEQKTCV-UHFFFAOYSA-N
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Description

Minocycline hydrochloride is a semi-synthetic derivative of tetracycline, a broad-spectrum antibiotic. It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Minocycline hydrochloride is known for its high efficacy, long half-life, and ability to penetrate tissues effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Minocycline hydrochloride is synthesized through a series of chemical reactions starting from tetracycline. The process involves the selective dimethylation of tetracycline to produce minocycline. The key steps include:

    Dimethylation: Tetracycline undergoes dimethylation at specific positions to form minocycline.

    Hydrochloride Formation: Minocycline is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: The industrial production of minocycline hydrochloride involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Minocycline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Minocycline can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in minocycline, altering its properties.

    Substitution: Minocycline can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed.

Major Products Formed:

Scientific Research Applications

Minocycline hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying antibiotic synthesis and modification.

    Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

    Medicine: Widely used to treat infections, acne, and rheumatoid arthritis. It is also being explored for its neuroprotective properties in conditions like Alzheimer’s disease and multiple sclerosis.

    Industry: Employed in the development of new antibiotic formulations and drug delivery systems

Mechanism of Action

Minocycline hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the elongating peptide chain, effectively halting protein synthesis. The compound’s high lipophilicity allows it to penetrate bacterial cells efficiently .

Comparison with Similar Compounds

  • Doxycycline
  • Tetracycline
  • Oxytetracycline
  • Chlortetracycline

Minocycline hydrochloride stands out due to its superior pharmacokinetic properties and broad-spectrum antibacterial activity.

Properties

Molecular Formula

C23H28ClN3O7

Molecular Weight

493.9 g/mol

IUPAC Name

4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H

InChI Key

WTJXVDPDEQKTCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl

Origin of Product

United States

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